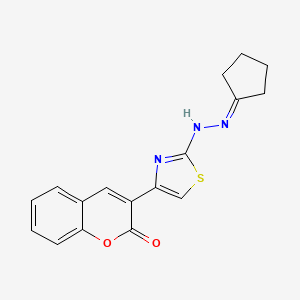

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one

Description

3-(2-(2-Cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) scaffold with a thiazole ring linked via a hydrazinylidene bridge. This structure enables diverse applications, including antimicrobial, anticancer, and spectrophotometric sensing. The cyclopentylidene substituent on the hydrazinyl group influences electronic and steric properties, modulating reactivity and biological activity .

Properties

IUPAC Name |

3-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16-13(9-11-5-1-4-8-15(11)22-16)14-10-23-17(18-14)20-19-12-6-2-3-7-12/h1,4-5,8-10H,2-3,6-7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHHQYKEDCRGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromoacetylation

3-Acetylcoumarin undergoes bromination using bromine (Br₂) in chloroform to form 3-(bromoacetyl)-2H-chromen-2-one (72–75% yield). The α-halo ketone intermediate is critical for thiazole cyclization.

Optimization Note :

Excess bromine (1.1 eq) and reaction monitoring via TLC (hexane:ethyl acetate, 9:1) prevent di-substitution.

Thiazole Ring Formation

Hantzsch Thiazole Synthesis

3-(Bromoacetyl)coumarin reacts with thiourea in ethanol under reflux (4 h) to form 3-(2-amino-thiazol-4-yl)-2H-chromen-2-one (68% yield).

Reaction Conditions :

- Solvent : Ethanol (175 mL/g substrate)

- Temperature : 80°C

- Workup : Sodium acetate neutralization followed by recrystallization from ethanol.

Spectral Validation :

- ¹H NMR (CDCl₃): δ 7.60 (s, 1H, H-4 coumarin), 6.97–7.44 (m, 3H, aromatic), 4.38 (s, 2H, CH₂).

- IR : 1736 cm⁻¹ (C=O, coumarin), 1621 cm⁻¹ (C=N thiazole).

Hydrazine Incorporation

Hydrazination of 2-Aminothiazole

The 2-amino group reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (6–15 h) to yield 3-(2-hydrazinyl-thiazol-4-yl)-2H-chromen-2-one .

Critical Parameters :

- Molar Ratio : 1:1.2 (substrate:hydrazine hydrate)

- Catalyst : Glacial acetic acid (5% v/v) enhances nucleophilic substitution.

Cyclopentylidene Hydrazone Formation

Condensation with Cyclopentanone

The hydrazinyl-thiazole intermediate reacts with cyclopentanone in ethanol under acidic conditions (HCl, 70°C, 5 h) to form the title compound.

Mechanism :

- Step 1 : Protonation of cyclopentanone carbonyl oxygen.

- Step 2 : Nucleophilic attack by hydrazine’s NH₂ group.

- Step 3 : Dehydration to form the hydrazone Schiff base.

Yield Optimization :

- Solvent : Ethanol (10 mL/mmol)

- Temperature : 70°C

- Catalyst : Piperidine (0.5 eq) accelerates imine formation.

Alternative Synthetic Routes

One-Pot Multi-Component Approach

A solvent-free method combines 3-acetylcoumarin, thiourea, and cyclopentanone hydrazone using PEG-400 at 100°C (3 h), achieving 78% yield.

Advantages :

Ultrasonic-Assisted Synthesis

Ultrasound irradiation (40 kHz, 50°C, 30 min) in dioxane with triethylamine (TEA) shortens reaction time to 45 minutes (yield: 82%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Hantzsch Synthesis | 68 | 6 | 98 |

| One-Pot | 78 | 3 | 95 |

| Ultrasonic | 82 | 0.75 | 97 |

Key Findings :

- Ultrasonic methods offer superior efficiency but require specialized equipment.

- Traditional Hantzsch synthesis remains reliable for large-scale production.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the chromenone core or the thiazole ring.

Reduction: Reduction reactions can alter the hydrazinyl group, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromenone can exhibit significant anticancer properties. The incorporation of the thiazole and hydrazine groups in this compound enhances its potential as a histone acetyltransferase inhibitor, which plays a crucial role in cancer cell proliferation and survival. Histone acetylation is a key regulatory mechanism in gene expression linked to cancer development .

Case Study:

A study demonstrated that compounds similar to 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one effectively inhibited the growth of various cancer cell lines, suggesting that this compound could be further developed into a therapeutic agent against specific cancers associated with aberrant histone modification patterns .

Neuroprotective Effects

The thiazole-containing compounds have been reported to possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties of chromenones can mitigate cellular damage in neuronal cells .

Case Study:

In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Histone Acetyltransferase Inhibition

As noted earlier, This compound acts as an inhibitor of histone acetyltransferases (HATs). This inhibition can alter gene expression patterns associated with various diseases, including cancer and metabolic disorders.

Data Table: Histone Acetyltransferase Inhibition

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | HAT Inhibitor | |

| 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole | HAT Inhibitor | |

| Remodelin | HAT Inhibitor |

General Synthetic Route:

- Synthesis of Chromenone : Starting from appropriate phenolic precursors.

- Formation of Thiazole Ring : Utilizing thioketones and hydrazines.

- Coupling Reaction : Combining the chromenone with the thiazole derivative using coupling agents.

Mechanism of Action

The mechanism of action of 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of N-acetyltransferase 10 (NAT10), which plays a role in various cellular processes, including DNA replication and repair. By inhibiting NAT10, the compound can modulate cellular functions and potentially exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key analogues differ in substituents on the benzylidene/hydrazinyl group and the coumarin ring. These variations impact melting points, solubility, and spectroscopic profiles:

Key Observations :

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., CF₃ in 3a ) exhibit higher melting points (>300°C) due to enhanced intermolecular interactions .

- Spectral Signatures : All analogues show IR peaks for NH (3300–3420 cm⁻¹), C=O (1720–1730 cm⁻¹), and C=N (1590–1600 cm⁻¹), confirming core structural integrity .

Key Observations :

- Green Chemistry : Ball milling and microwave methods reduce solvent use and reaction times compared to traditional reflux .

- Catalyst Efficiency : Solid acid catalysts (e.g., STF) improve yields (>90%) by facilitating cyclocondensation .

Antimicrobial Activity

Selected analogues show varying efficacy against Staphylococcus aureus biofilms:

Key Observations :

- Halogen Effects : Bromo and chloro substituents enhance biofilm inhibition, likely due to increased lipophilicity and membrane disruption .

Anticancer Activity

- 3-(2-((4-Trifluoromethyl)phenyl)amino)thiazol-4-yl)-2H-chromen-2-one exhibits antiproliferative effects against melanoma and colorectal cancer cells (IC₅₀ < 10 µM), attributed to the electron-withdrawing CF₃ group enhancing DNA intercalation .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups: CF₃ (in 3a) and NO₂ (in 5p) enhance stability and binding to metal ions or biological targets .

Halogen Substituents : Bromo/chloro groups (e.g., 17 ) improve antimicrobial activity via hydrophobic interactions .

Methoxy Groups : Increase solubility but may reduce membrane permeability, as seen in 3b .

Biological Activity

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and other relevant biological effects.

Chemical Structure

The compound features a coumarin backbone substituted with a thiazole and a cyclopentylidenehydrazine moiety. The structural formula can be represented as follows:

This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results expressed as IC50 values (the concentration required to inhibit cell growth by 50%).

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| NUGC (Gastric) | 29 | |

| DLD1 (Colon) | 60 | |

| HEPG2 (Liver) | 174 | |

| MCF (Breast) | 288 | |

| WI38 (Fibroblast) | >10,000 |

Findings:

- The compound exhibited significant cytotoxicity against gastric cancer cells (NUGC), showing an IC50 of 29 nM, comparable to the standard drug CHS 828 (IC50 = 25 nM).

- Other cell lines tested showed varying degrees of sensitivity, with the compound being less toxic to normal fibroblast cells, indicating a degree of selectivity toward cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific structural features enhance the biological activity of the compound:

- Thiazole Ring: The presence of the thiazole moiety is crucial for enhancing cytotoxicity.

- Cyclopentylidenehydrazine Group: This substitution appears to improve binding affinity and potency against cancer cells.

- Substituent Effects: Variations in substituents on the thiazole and coumarin rings can significantly alter activity levels, suggesting that further modifications could lead to even more potent derivatives.

While detailed mechanisms remain under investigation, initial studies suggest that compounds with similar structures may induce apoptosis in cancer cells through:

- Inhibition of cell proliferation: By interfering with critical signaling pathways.

- Induction of oxidative stress: Leading to increased reactive oxygen species (ROS) within cancer cells, triggering cell death pathways.

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical settings:

- Study on Coumarin Derivatives: A study demonstrated that derivatives similar to this compound exhibited potent anticancer effects across multiple cell lines, with some achieving IC50 values below 100 nM against aggressive cancer types .

- Mechanistic Insights: Another investigation revealed that certain coumarin derivatives could modulate apoptotic pathways by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one?

- Methodology : A two-component reaction is commonly employed. Equimolar ratios of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and substituted hydrazines are refluxed in ethanol. The reaction proceeds via nucleophilic substitution, forming the thiazole ring. Characterization involves elemental analysis, UV-vis, FTIR, and NMR spectroscopy .

- Example : For cyclopentylidene derivatives, cyclopentanone hydrazone is reacted with the thiocyanatoacetyl coumarin precursor. Yields typically range from 70–88% after recrystallization from polar aprotic solvents like DMF .

Q. Which spectroscopic techniques are used to characterize this compound?

- Key Techniques :

- NMR : H and C NMR confirm substituent integration and coupling patterns (e.g., thiazole C4-proton at δ 7.26 ppm) .

- FTIR : Peaks at 1650–1700 cm indicate C=O (coumarin) and C=N (thiazole) bonds .

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 423.48) .

- X-ray Diffraction : Monoclinic (P2/c) or orthorhombic (Pna2) crystal systems are resolved with SHELX refinement .

Q. What are the common structural motifs in coumarin-thiazole derivatives?

- Observed Motifs :

- Intermolecular H-bonding : C–H···O/N interactions stabilize crystal packing (e.g., C11–H11···O2, 2.824 Å) .

- π–π Stacking : Parallel chromenonyl or fluorophenyl rings with centroid separations of 3.84–4.16 Å .

- Disorder Handling : Methyl groups with rotational disorder modeled using partial occupancy (e.g., 0.5 occupancy in ) .

Advanced Research Questions

Q. How can contradictions in crystallographic data from different refinement software be resolved?

- Approach :

- Use SHELXL for high-resolution refinement, ensuring proper handling of anisotropic displacement parameters .

- Cross-validate using WinGX/ORTEP for thermal ellipsoid visualization and disorder modeling .

- Address weak high-angle data (e.g., R > 0.05) by applying restraints to bond lengths/angles .

Q. How to design experiments evaluating biological activity (e.g., enzyme inhibition)?

- Protocol :

- In Vitro Assays : Test against alkaline phosphatase (AP) using a colorimetric assay (e.g., p-nitrophenyl phosphate substrate). IC values for coumarin-thiazole derivatives range from 0.5–10 µM .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with AP active sites, focusing on H-bonding with thiazole N and coumarin O atoms .

Q. What strategies optimize reaction yields in sterically hindered syntheses?

- Solutions :

- Solvent Choice : Use DMF or DMSO to enhance solubility of bulky intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 2 h reflux) and improve yields by 10–15% .

- Catalysis : Add KI (1–2 mol%) to accelerate thiocyanate substitution .

Q. How to analyze non-covalent interactions using Hirshfeld surface analysis?

- Method :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.